1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,15(21)22)12-13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMGGZWIUJAXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine-4-carboxylic Acid
Starting Material : Piperidine-4-carboxylic acid (isonipecotic acid)
Reagents :
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- tert-Butanol (solvent)
Procedure :
- Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of aqueous NaOH (1 M) and tert-butanol at 0°C.
- Add Boc₂O (1.1 eq) dropwise over 30 minutes.
- Stir the reaction at room temperature for 12–16 hours.
- Concentrate the mixture under reduced pressure and acidify with 10% HCl to precipitate the product.
Yield : >95%
Characterization :
- Melting Point : 144–146°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 9H, Boc CH₃), 2.60–3.10 (m, 4H, piperidine CH₂), 3.90 (br s, 2H, piperidine CH₂N), 12.20 (s, 1H, COOH).
One-Pot Tandem Synthesis
To improve efficiency, a tandem Boc protection/alkylation protocol has been developed:
Reagents :
- Piperidine-4-carboxylic acid
- Boc₂O (1.1 eq)
- 3-Chlorobenzyl bromide (1.5 eq)
- Triethylamine (TEA, 3.0 eq)
- Tetrahydrofuran (THF, solvent)
Procedure :
- Add piperidine-4-carboxylic acid, Boc₂O, and TEA to THF at 0°C.
- Stir for 2 hours, then add 3-chlorobenzyl bromide.
- Reflux for 6 hours.
- Filter and concentrate. Acidify to isolate the product.
Yield : 65–70%
Advantages :
- Eliminates intermediate purification
- Reduces solvent waste
Industrial-Scale Optimization
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60–65°C | Maximizes alkylation rate |
| Solvent | tert-Butanol/H₂O | Enhances Boc group stability |
| Molar Ratio (Boc₂O) | 1.05:1 | Minimizes di-Boc byproducts |
| Reaction Time | 10–12 hours | Balances conversion vs. decomposition |
Challenges :
- Byproduct Formation : Over-alkylation at the piperidine nitrogen (5–7% yield loss). Mitigated by using sub-stoichiometric Boc₂O.
- Solvent Choice : DMF increases reaction rate but complicates purification. Alternatives like 2-MeTHF improve phase separation.
Characterization and Quality Control
Analytical Methods :
| Technique | Critical Data Points | Purpose |
|---|---|---|
| HPLC | Retention time = 8.2 min (C18 column) | Purity assessment (>98%) |
| HRMS | [M+H]⁺ = 354.1432 (calc. 354.1435) | Confirm molecular formula |
| FT-IR | 1705 cm⁻¹ (C=O stretch) | Identify carboxylic acid/Boc groups |
Stability Profile :
- Thermal : Decomposes above 150°C (TGA)
- pH Sensitivity : Stable at pH 4–8 (24-hour hydrolysis <5%)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Stepwise (Section 2) | 70–75 | 98.5 | 1,200 |
| One-Pot (Section 3) | 65–70 | 97.0 | 950 |
| Industrial (Section 4) | 80–85 | 99.2 | 800 |
Trade-offs :
- The industrial method achieves higher yields through continuous processing but requires specialized equipment.
- One-pot synthesis reduces costs but sacrifices purity.
Emerging Methodologies
Enzymatic Boc Protection :
- Catalyst : Candida antarctica lipase B (CAL-B)
- Conditions : pH 7.0 buffer, 30°C
- Advantage : Eliminates need for alkaline conditions, reducing side reactions (yield: 82%).
Flow Chemistry :
- Reactor Type : Microfluidic packed-bed
- Residence Time : 15 minutes
- Output : 5 kg/day with 94% yield
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the Boc protecting group can influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Substituent Impact Analysis:
- Halogen Position : 3-Chlorobenzyl (target compound) introduces steric bulk and meta-directed electronic effects, influencing binding to aromatic receptors (e.g., CYP3A4) . Para-substituted analogs (e.g., 4-chlorophenyl) exhibit planar geometry, favoring crystal packing .
- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., ) enhance resistance to oxidative metabolism but reduce basicity of the piperidine nitrogen .
- Polarity : Fluorophenyl derivatives () show improved solubility in polar solvents compared to chlorinated analogs, critical for bioavailability in drug design.
Biological Activity
1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzyl moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is shown below:
Key Features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Chlorobenzyl Group : Introduces lipophilicity and potential interactions with biological targets.
- Boc Group : Provides steric protection, influencing reactivity and binding characteristics.
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor ligand . The presence of the Boc group allows for selective reactions at other sites on the molecule, which can enhance binding affinity towards specific biological macromolecules.
Enzyme Inhibition
Research indicates that compounds similar to this piperidine derivative can inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, studies have shown that certain piperidine derivatives exhibit moderate to strong inhibition of AChE with IC50 values ranging from 1.60 to 311.0 µM . This inhibition is significant for developing treatments for conditions such as Alzheimer's disease.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Neuropharmacological Studies : In a study evaluating the effects of piperidine derivatives on neuropharmacological targets, it was found that modifications to the chlorobenzyl group significantly altered binding affinities and selectivities towards specific receptors involved in cognitive functions .
- Cancer Research : Another investigation into related compounds demonstrated potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. The compound exhibited a selective toxicity profile, sparing non-cancerous cells while effectively inducing apoptosis in cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
